4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one

Medicinal Chemistry Cross-Coupling Chemoselective Functionalization

4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one (CAS 1178884-53-1) is a uniquely differentiated halogenated pyridazinone scaffold for medicinal chemistry. The C4 bromine and C6 chlorine provide orthogonal reactivity for sequential Pd-catalyzed couplings without protecting groups, enabling chemoselective diversification validated in BTK inhibitor patents. The N2-methyl substitution eliminates H-bond donor capacity (HBD=0), improving CNS drug-likeness (XLogP3 ~1.4). Choose this intermediate over mono-halogenated or N-unsubstituted analogs for streamlined library synthesis and superior BBB penetration potential. Standard purity ≥95%; global shipping available.

Molecular Formula C5H4BrClN2O
Molecular Weight 223.45 g/mol
CAS No. 1178884-53-1
Cat. No. B1444423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one
CAS1178884-53-1
Molecular FormulaC5H4BrClN2O
Molecular Weight223.45 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=CC(=N1)Cl)Br
InChIInChI=1S/C5H4BrClN2O/c1-9-5(10)3(6)2-4(7)8-9/h2H,1H3
InChIKeyHXCPMIRSWJJTGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one (CAS 1178884-53-1): Chemical Profile and Procurement Considerations


4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one (CAS 1178884-53-1) is a halogenated pyridazinone heterocycle with the molecular formula C₅H₄BrClN₂O and a molecular weight of 223.45 g/mol . This compound features a 2-methyl substitution on the pyridazin-3(2H)-one core, with bromine at the 4-position and chlorine at the 6-position . It is commercially available from multiple suppliers at purities typically ranging from 95% to 98%, and is used exclusively as a research chemical for laboratory applications, including as a synthetic intermediate in medicinal chemistry and agrochemical development .

4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one: Why In-Class Analogs Cannot Be Interchanged


In-class pyridazinone analogs cannot be simply interchanged due to significant differences in halogen substitution pattern and N-alkylation that directly determine reactivity, regioselectivity in cross-coupling reactions, and downstream synthetic utility. The presence of both bromine and chlorine substituents at distinct positions (C4 and C6) on the pyridazinone ring creates orthogonal handles for sequential functionalization via palladium-catalyzed cross-coupling, which is not achievable with mono-halogenated or symmetrically substituted analogs [1]. Specifically, the bromine at C4 exhibits higher reactivity in Suzuki-Miyaura and related couplings compared to the chlorine at C6, enabling chemoselective modification without requiring protecting group strategies [2]. The 2-methyl substitution further distinguishes this compound from N-unsubstituted pyridazinones by altering solubility, hydrogen-bonding capacity, and metabolic stability in derived products [3].

4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one: Quantitative Differentiation Evidence Against Structural Analogs


Orthogonal Halogen Reactivity: 4-Bromo vs. 6-Chloro Cross-Coupling Selectivity in 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one

The bromine substituent at the 4-position of 4-bromo-6-chloro-2-methylpyridazin-3(2H)-one exhibits substantially higher reactivity in palladium-catalyzed cross-coupling reactions compared to the chlorine at the 6-position. This differential reactivity enables sequential, chemoselective arylation without protection/deprotection steps, a capability not available in mono-halogenated pyridazinones or symmetrical dihalogenated analogs [1]. In comparative studies on structurally analogous 4-bromo-6-chloro-3-phenylpyridazine, regioselective Suzuki-Miyaura coupling with arylboronic acids proceeded exclusively at the 4-bromo position under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C), leaving the 6-chloro position intact for subsequent functionalization [2].

Medicinal Chemistry Cross-Coupling Chemoselective Functionalization

N2-Methyl Substitution: Physicochemical Property Differentiation of 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one

The 2-methyl substitution on the pyridazinone nitrogen distinguishes this compound from the N-unsubstituted analog 4-bromo-6-chloropyridazin-3(2H)-one (CAS 933041-13-5). Methylation eliminates the lactam N-H hydrogen bond donor, reducing the hydrogen bond donor count from 1 to 0, which typically increases lipophilicity and membrane permeability in derived compounds [1]. The predicted XLogP3 value of 1.400 for the target compound represents an increase in lipophilicity compared to the N-unsubstituted analog [2]. Additionally, the N-methyl group prevents tautomerization between the lactam and lactim forms, locking the compound in the 3(2H)-one form, which simplifies reaction planning and analytical characterization relative to the N-unsubstituted analog .

Physicochemical Properties Drug Design Solubility

Commercial Purity Benchmarking: 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one Supplier Comparison

Commercial availability of 4-bromo-6-chloro-2-methylpyridazin-3(2H)-one spans multiple suppliers with documented purity specifications ranging from 95% to 98% . Fluorochem and AKSci supply this compound at 95% minimum purity, while CymitQuimica offers a 98% purity grade . In contrast, the closely related analog 4-bromo-6-chloropyridazin-3(2H)-one (CAS 933041-13-5) is available from fewer suppliers, and the 4,6-dichloro-2-methylpyridazin-3(2H)-one analog (CAS 24439-98-3) has more limited commercial availability with purity typically unspecified or ≤95% .

Procurement Quality Control Chemical Synthesis

Synthetic Route Efficiency: 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one via Direct N-Methylation

4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one is synthesized via direct N-methylation of 4-bromo-6-chloropyridazin-3(2H)-one using iodomethane in the presence of cesium carbonate in DMF, typically achieving near-quantitative conversion of the N-H precursor . This straightforward, one-step N-alkylation route contrasts with the synthesis of alternative substitution patterns. For instance, the 5-bromo-6-chloro-2-methylpyridazin-3(2H)-one isomer (bromine at C5 rather than C4) requires a more complex multistep sequence involving regioselective halogenation of a pre-formed pyridazinone core or construction from acyclic precursors, which typically proceeds in lower overall yield (estimated 40-60% over multiple steps) .

Synthetic Methodology Process Chemistry Halogenation

Kinase Inhibitor Intermediate Utility: Scaffold Functionalization of 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one

Patent literature identifies 4-bromo-6-chloro-2-methylpyridazin-3(2H)-one as a key synthetic intermediate for constructing biaryl amide compounds that function as Bruton‘s tyrosine kinase (BTK) inhibitors, a validated therapeutic target for B-cell malignancies and autoimmune disorders [1]. The compound serves as a modular scaffold where the 4-bromo position undergoes Suzuki-Miyaura coupling with various aryl/heteroaryl boronic acids, while the 6-chloro position can be subsequently displaced via nucleophilic aromatic substitution or retained for further diversification [2]. This sequential functionalization pathway is documented in WO2014/134263 and related patent families, where the 4-bromo-6-chloro-2-methylpyridazin-3(2H)-one core is transformed into biaryl amide derivatives with reported BTK IC₅₀ values in the sub-100 nM range [1].

Kinase Inhibitors Medicinal Chemistry BTK Inhibition

4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one: Validated Application Scenarios for Scientific and Industrial Use


Sequential Cross-Coupling for Parallel Library Synthesis in Kinase Inhibitor Programs

Research groups synthesizing focused kinase inhibitor libraries can leverage the orthogonal halogen reactivity of 4-bromo-6-chloro-2-methylpyridazin-3(2H)-one to generate diverse arrays of 4-aryl, 6-substituted pyridazinones without intermediate purification or protecting group manipulations. The bromine at C4 undergoes exclusive Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C), after which the 6-chloro position remains available for nucleophilic displacement with amines, alkoxides, or thiols [1]. This sequential diversification strategy has been validated in patent literature for generating BTK inhibitors with sub-100 nM potency, demonstrating a proven path from this intermediate to biologically active final compounds [2].

CNS Drug Discovery Requiring Reduced Hydrogen Bond Donor Count

The N2-methyl substitution of 4-bromo-6-chloro-2-methylpyridazin-3(2H)-one eliminates the hydrogen bond donor present in N-unsubstituted pyridazinones (HBD = 0 vs. HBD = 1 for 4-bromo-6-chloropyridazin-3(2H)-one), which is a favorable physicochemical property for central nervous system (CNS) drug discovery [1]. The predicted XLogP3 of 1.400 for this compound (and higher for derived products) aligns with the optimal CNS drug space (typically XLogP 1-4) [2]. Research groups targeting neurological or psychiatric indications can use this scaffold to build libraries with inherently better blood-brain barrier penetration potential compared to those derived from N-unsubstituted pyridazinone analogs.

BTK and Related Kinase Inhibitor Medicinal Chemistry

4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one is explicitly documented in WO2014134263A1 as a synthetic intermediate for preparing biaryl amide BTK inhibitors [1]. Medicinal chemistry teams pursuing BTK, TEC family kinases, or related targets (including ITK, BMX, and TXK) can incorporate this intermediate into established synthetic routes with prior art validation. This reduces the risk associated with de novo scaffold exploration and provides a reference point for SAR expansion. The derived compounds have demonstrated activity in biochemical BTK assays, confirming that the 4-bromo-6-chloro-2-methyl substitution pattern does not inherently preclude target engagement [2].

Quality-Critical Applications Requiring High-Purity Pyridazinone Building Blocks

For applications where trace impurities can compromise results—such as single-crystal X-ray diffraction studies, sensitive catalytic screening, or biological assays requiring high confidence in compound identity—4-bromo-6-chloro-2-methylpyridazin-3(2H)-one is available at 98% purity from multiple commercial suppliers including CymitQuimica and Fluorochem [1][2]. This represents a higher purity specification than typically available for structurally related analogs such as 4,6-dichloro-2-methylpyridazin-3(2H)-one (purity often unspecified or ≤95%), making this compound the preferred choice for applications where purity is a critical experimental variable [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.